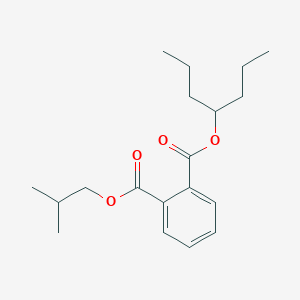
Phthalic acid, hept-4-yl isobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptan-4-yl Isobutyl Phthalate typically involves the esterification of phthalic anhydride with heptanol and isobutanol . The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Phthalic Anhydride+Heptanol+Isobutanol→Heptan-4-yl Isobutyl Phthalate+Water
Industrial Production Methods
In industrial settings, the production of Heptan-4-yl Isobutyl Phthalate involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Heptan-4-yl Isobutyl Phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Phthalic acid, heptanol, and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Heptan-4-yl Isobutyl Phthalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Heptan-4-yl Isobutyl Phthalate involves its interaction with cellular components, particularly lipid membranes . As a plasticizer, it integrates into the lipid bilayer, increasing membrane fluidity and flexibility . This can affect various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Similar Compounds
Diisobutyl Phthalate (DIBP): Similar structure but with two isobutyl groups instead of one heptanyl and one isobutyl group.
Dibutyl Phthalate (DBP): Contains two butyl groups instead of heptanyl and isobutyl groups.
Diethyl Phthalate (DEP): Contains two ethyl groups instead of heptanyl and isobutyl groups.
Uniqueness
Heptan-4-yl Isobutyl Phthalate is unique due to its specific combination of heptanyl and isobutyl groups, which confer distinct physical and chemical properties compared to other phthalates . This unique structure can influence its plasticizing efficiency and its interactions with biological systems .
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-O-heptan-4-yl 1-O-(2-methylpropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-5-9-15(10-6-2)23-19(21)17-12-8-7-11-16(17)18(20)22-13-14(3)4/h7-8,11-12,14-15H,5-6,9-10,13H2,1-4H3 |
InChI Key |
YHUGIMNLJRGFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)OC(=O)C1=CC=CC=C1C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


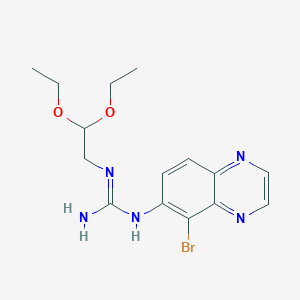
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
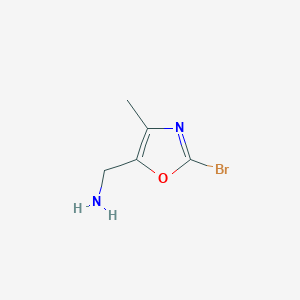
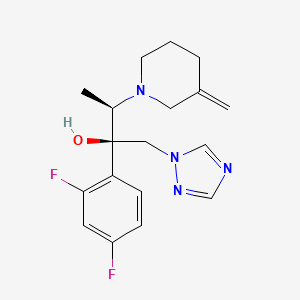
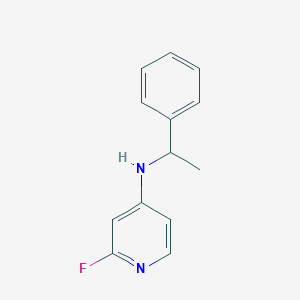
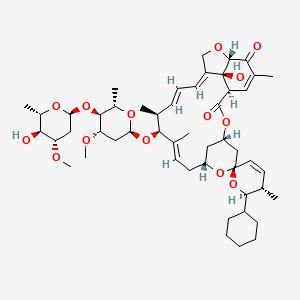
![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)


